BenchChemオンラインストアへようこそ!

L 697661

HIV-1 Drug Resistance Combination Therapy

L 697661 (CAS 135525-78-9) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a unique P236L mutation-dependent sensitization profile, unlike BHAP-class compounds. It exhibits micromolar activity against select HIV-2 and SIV strains, making it a critical tool for resistance mechanism and comparative pharmacology studies. Choose L 697661 for high-dynamic-range experimental systems with defined RT resistance endpoints at residues 103 and 181. Contact us for bulk research quantities.

Molecular Formula C16H15Cl2N3O2
Molecular Weight 352.2 g/mol
CAS No. 135525-78-9
Cat. No. B1673926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 697661
CAS135525-78-9
Synonyms3-(((4,7-dichloro-1,3-benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
L 697661
L-697661
Molecular FormulaC16H15Cl2N3O2
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C
InChIInChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22)
InChIKeyWHFRDXVXYMGAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 697661 (CAS 135525-78-9): A Pyridinone-Class HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor for Antiviral Research


L 697661 (CAS 135525-78-9) is a pyridinone derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with selective activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) [1]. Originally developed by Merck Sharp & Dohme Corp., this compound acts through direct, non-competitive inhibition of HIV-1 RT and is not incorporated into viral DNA, distinguishing it mechanistically from nucleoside analog RT inhibitors such as zidovudine [2]. The compound has been evaluated in multiple Phase 1 clinical trials, demonstrating oral activity, dose-dependent antiviral effects, and a well-characterized resistance mutation profile [3].

Why Generic Substitution of L 697661 with Other NNRTIs Fails: Evidence-Based Rationale


NNRTIs are not interchangeable compounds despite sharing a common target (HIV-1 RT). L 697661 exhibits a resistance-sensitization relationship with BHAP-class NNRTIs that is reversed compared to other NNRTI classes: the P236L mutation in HIV-1 RT confers resistance to BHAPs while simultaneously sensitizing the virus to L 697661 [1]. This mutation-dependent inversion of susceptibility creates a unique pharmacological fingerprint that cannot be reproduced by nevirapine, delavirdine, or efavirenz. Additionally, L 697661 demonstrates inhibitory activity against select HIV-2 and SIV strains at micromolar concentrations (EC50 range 2.1-28.4 μM), whereas many NNRTIs are completely inactive against HIV-2 [2]. These divergent structure-activity and resistance-conferring mutation profiles preclude simple generic substitution.

L 697661 Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Resistance Emergence Magnitude: L 697661 Monotherapy vs. Zidovudine Combination Therapy

In a 48-week double-blind clinical study comparing L 697661 monotherapy versus combination therapy with zidovudine, the magnitude of resistance development differed dramatically between treatment arms. HIV-1 RT isolated from patients receiving L 697661 monotherapy exhibited >100-fold reduced susceptibility to L 697661, with resistance associated with amino acid substitutions at RT residue 181. In contrast, RT from patients receiving combination therapy with zidovudine showed maximally 15-fold reduced susceptibility to L 697661 [1].

HIV-1 Drug Resistance Combination Therapy

HIV-2 and SIV Inhibitory Activity: L 697661 vs. NNRTI Class Baseline

Unlike the majority of first-generation NNRTIs, which are classically described as exclusively HIV-1-specific, L 697661 exhibits measurable inhibitory activity against select HIV-2 and SIV strains. Against HIV-2 (EHO) and SIV (agm3), L 697661 demonstrated an EC50 in the range of 2.1-28.4 μM. This contrasts with the complete lack of sensitivity at subtoxic concentrations observed for HIV-2 (ROD), SIV (mac251), and SIV (mndGB1) [1].

HIV-2 SIV Cross-Species Activity

CD4 Cell Response Differential: High-Dose L 697661 vs. Zidovudine in Advanced HIV-1

In a six-week double-blind clinical trial comparing L 697661 and zidovudine, transient increases in CD4 counts were observed specifically in patients with fewer than 200 CD4 cells/mm³ who received the two higher doses of L 697661 (100 mg TID or 500 mg BID). Notably, this CD4 response was absent in patients receiving the lowest L 697661 dose (25 mg BID) or zidovudine monotherapy (100 mg five times daily) [1].

CD4 Count Immunological Response Clinical Efficacy

Mutation-Specific Sensitization: P236L Mutant Response to L 697661 vs. BHAP NNRTIs

In vitro analysis of HIV-1 RT mutants demonstrated a direct inverse correlation between susceptibility to L 697661 and susceptibility to BHAP-class NNRTIs (U-88204E, U-87201E, U-90125S). The P236L mutation in HIV-1 RT confers resistance to BHAPs while simultaneously sensitizing the virus to L 697661. This sensitization-resistance inversion is unique to L 697661 among the pyridinone class and is attributed to alterations in the shape of the NNRTI binding pocket [1].

Resistance Mutation P236L Cross-Resistance

Viral Breakthrough Kinetics: L 697661 vs. Nevirapine and Other NNRTIs

In viral breakthrough assays comparing multiple NNRTIs against wild-type HIV-1, L 697661 demonstrated distinct kinetics. At an initial concentration of 0.05 μg/mL, L 697661 showed virus breakthrough at 5 days (3 passages). For comparison, nevirapine at 0.1 μg/mL exhibited breakthrough at 7 days (7 passages), BHAP U-90152 at 0.1 μg/mL showed breakthrough at 23 days (11 passages), and α-APA (loviride) at 0.025 μg/mL showed breakthrough at 16 days (7 passages) [1].

Viral Breakthrough Resistance Kinetics In Vitro Selection

L 697661 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Resistance Mechanism Studies Requiring >85-Fold Differential Resistance Emergence Readout

Investigators studying the evolution of NNRTI resistance can utilize L 697661 in monotherapy versus zidovudine combination protocols to generate a >85-fold difference in resistance magnitude, providing a high-dynamic-range experimental system for resistance mechanism elucidation. The well-characterized resistance mutations at RT residues 103 and 181 offer defined genetic endpoints for selection experiments [1][2].

NNRTI Binding Pocket Topology Analysis Using P236L Sensitization Phenotype

Researchers investigating NNRTI binding pocket geometry and structure-activity relationships can leverage the unique P236L-dependent sensitization to L 697661 as a molecular probe. The inverse correlation between L 697661 sensitization and BHAP resistance provides a binary readout for distinguishing compound classes that interact differentially with the NNRTI binding pocket [1].

HIV-2 and SIV Cross-Species Lentiviral Pharmacology Studies

For investigators examining NNRTI activity across lentiviral species, L 697661 offers a unique tool with EC50 values of 2.1-28.4 μM against select HIV-2 (EHO) and SIV (agm3) strains, whereas many other NNRTIs lack measurable activity against HIV-2 at subtoxic concentrations. This strain-dependent activity profile enables comparative pharmacology studies not feasible with HIV-1-exclusive NNRTIs [1].

Combination Therapy Sequencing Studies with Quantified Resistance Prevention

L 697661 is suitable for experimental protocols evaluating combination therapy strategies, as demonstrated by the 48-week clinical data showing that zidovudine cotreatment limits resistance emergence to ≤15-fold reduced susceptibility compared to >100-fold with monotherapy. This quantified resistance prevention provides a benchmark for evaluating novel combination partners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 697661

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.